Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate

Description

Molecular Architecture and Stereochemical Features

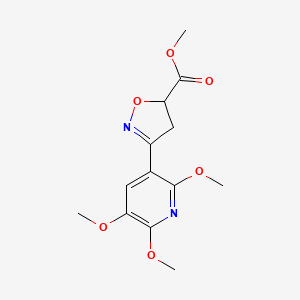

Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate (C₁₃H₁₆N₂O₆) features a fused bicyclic structure comprising a pyridine ring and a 4,5-dihydroisoxazole moiety (Figure 1). The pyridine ring is substituted with methoxy groups at positions 2, 5, and 6, while the dihydroisoxazole ring is functionalized with a methyl ester group at position 5 and a pyridinyl substituent at position 3.

| Component | Substituents | Role in Structure |

|---|---|---|

| Pyridine ring | 2,5,6-trimethoxy groups | Electron-donating effects, planar aromaticity |

| Dihydroisoxazole core | 5-methyl ester, 3-pyridinyl group | Partial saturation, stereochemical control |

The dihydroisoxazole ring adopts a twist conformation, with the nitrogen and oxygen atoms adjacent in the five-membered ring. The stereochemical arrangement is influenced by the regioselectivity of the cycloaddition reaction during synthesis, typically favoring the cis configuration of substituents due to electronic and steric factors.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not publicly available, insights can be drawn from structurally analogous dihydroisoxazole derivatives. For example, 5-(4-tert-butoxyphenyl)-3-(4-n-octyloxyphenyl)-4,5-dihydroisoxazole demonstrates a twist conformation in the isoxazoline ring, with puckering parameters q₂ = 0.1522 Å and Φ₂ = 149.6°. The pyridine ring in our compound likely forms dihedral angles with the dihydroisoxazole plane, influenced by steric hindrance from methoxy groups.

In the crystal lattice, methoxy groups may participate in intermolecular hydrogen bonding or van der Waals interactions, similar to the C–H···O networks observed in related compounds. The ester group could act as a hydrogen bond acceptor, stabilizing the crystal packing.

Comparative Structural Analysis with Analogous Dihydroisoxazole Derivatives

The compound’s structure diverges from other dihydroisoxazole derivatives in its substituent arrangement and electronic profile. Key comparisons include:

The trimethoxypyridine substituent introduces steric bulk and electron-donating effects, potentially influencing the compound’s stability and intermolecular interactions. For example, the methoxy groups at positions 2, 5, and 6 of the pyridine ring create a sterically hindered environment, which may restrict rotational freedom and stabilize the molecule in specific conformations.

Properties

IUPAC Name |

methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O6/c1-17-9-5-7(11(18-2)14-12(9)19-3)8-6-10(21-15-8)13(16)20-4/h5,10H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKZZCXYFTQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C(=C1)C2=NOC(C2)C(=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a pyridine ring and an isoxazole moiety, which are known to contribute to various pharmacological effects.

Mechanisms of Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit potent antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anticancer Potential

Studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, in vitro experiments demonstrated that this compound can significantly inhibit the proliferation of melanoma cells through cell cycle arrest and induction of apoptosis pathways. The selective cytotoxicity observed in these studies indicates a promising avenue for cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in melanoma cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Anticancer Activity

In a notable study published in the International Journal of Biology and Chemistry, this compound was tested on human melanoma cell lines. The compound exhibited a selective cytotoxic effect with an IC50 value significantly lower than that observed in normal cell lines. Mechanistic studies revealed that the compound induced cell cycle arrest at the G1 phase and activated caspase-dependent pathways leading to apoptosis. This suggests its potential as a targeted therapy for melanoma with reduced side effects compared to conventional chemotherapeutics .

Scientific Research Applications

Cytotoxic Activity

Recent studies have demonstrated that compounds similar to methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolizines bearing trimethoxy groups have shown significant inhibition of cancer cell proliferation. Compounds tested against MCF-7 breast cancer cells revealed IC50 values ranging from 0.52 to 6.26 μM, indicating potent activity against tumor cells while exhibiting lower toxicity towards normal cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.52 | Tubulin polymerization inhibition |

| Compound B | MCF-7 | 6.26 | Kinase inhibition |

| Compound C | A2780 | 4.16 | Induction of apoptosis |

Kinase Inhibition

This compound has been investigated for its potential as a kinase inhibitor. Mechanistic studies suggest that it may inhibit multiple oncogenic kinases involved in cancer progression. The ability to induce cell cycle arrest and apoptosis in cancer cells further supports its role as a promising therapeutic agent .

Neuroprotective Properties

Emerging research indicates that compounds with similar structures may also possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases.

Antioxidant Activity

Studies have highlighted the antioxidant capacity of related compounds in mitigating oxidative stress-related damage in various biological systems. This property is crucial for developing therapeutic strategies against conditions characterized by oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected 4,5-Dihydroisoxazole Carboxylates

Key Structural Differences

- Substituent Electronic Effects: The trimethoxypyridinyl group in the target compound introduces electron-donating methoxy groups, enhancing solubility in polar solvents compared to non-polar substituents (e.g., phenyl in 4ak or trifluoromethylphenyl in 5o ).

Stereochemical and Conformational Flexibility :

Pharmacological Relevance

Q & A

Q. What are the established synthetic routes for Methyl 3-(2,5,6-trimethoxypyridin-3-yl)-4,5-dihydroisoxazole-5-carboxylate, and what are their key reaction conditions?

The compound can be synthesized via chemoselective oxidation of isoxazolidine intermediates using ruthenium tetroxide (RuO₄). For example, oxidation of substituted isoxazolidines generates methyl 4,5-dihydroisoxazole-5-carboxylate derivatives, with reaction pathways influenced by steric and electronic factors. Computational studies (e.g., Natural Bond Orbital analysis) suggest that carbocation stability during intermediate formation dictates selectivity between C-3 and C-1′ oxidation products . Alternative routes include cycloaddition reactions between nitrile oxides and enol ethers, though yields depend on substituent compatibility.

Q. How is the compound characterized structurally, and what analytical methods are critical for confirming its purity?

Key characterization methods include:

- X-ray crystallography : Refinement programs like SHELXL (v.2015+) enable precise determination of bond lengths, angles, and crystallographic parameters .

- NMR spectroscopy : ¹H/¹³C NMR resolves methoxy groups (δ ~3.8–4.0 ppm) and dihydroisoxazole protons (δ ~4.5–5.5 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 297.28) and fragmentation patterns.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays).

Q. What are the crystallographic challenges in resolving its hydrogen-bonding networks?

The compound’s methoxy and dihydroisoxazole groups create complex hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s formalism) can classify interactions like N–H···O or C–H···O bonds, which stabilize crystal packing. SHELXL’s restraints are crucial for modeling disorder in methoxy substituents .

Q. How is its herbicidal activity screened, and what bioassay models are used?

The compound acts as a protoporphyrinogen oxidase (PPO) inhibitor. Standard assays include:

- Leaf disk assays : Measure chlorophyll degradation in Amaranthus retroflexus under controlled light/temperature.

- Soil incorporation tests : Evaluate pre-emergent herbicidal efficacy at varying doses (e.g., 50–200 g/ha) .

Advanced Research Questions

Q. What computational models predict the compound’s reactivity in PPO inhibition?

Density Functional Theory (DFT) simulations model the compound’s interaction with PPO’s active site. Key parameters include:

- Electrostatic potential surfaces : Highlight nucleophilic regions (e.g., dihydroisoxazole oxygen) for binding.

- Molecular docking : Predict binding affinity (ΔG) to conserved residues (e.g., Arg-98 in Arabidopsis PPO).

- MD simulations : Assess stability of enzyme-inhibitor complexes over 100-ns trajectories .

Q. How does synergistic application with glyphosate enhance herbicidal efficacy?

Co-formulation with glyphosate (e.g., 1:2 ratio) reduces required doses by 40–60%. Synergy arises from:

- Dual-mode action : Glyphosate disrupts shikimate pathway, while the compound induces oxidative stress via PPO inhibition.

- Enhanced translocation : Glyphosate increases apoplastic uptake of the compound in Echinochloa crus-galli .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase conformational data?

Discrepancies between X-ray structures (rigid crystal packing) and NMR/DFT (dynamic solution conformers) are addressed by:

Q. How do substituent modifications alter supramolecular interactions in co-crystals?

Replacing methoxy groups with halogens (e.g., Cl, F) or bulkier substituents (e.g., tert-butyl) disrupts hydrogen-bonding networks. Co-crystallization with carboxylic acids (e.g., fumaric acid) generates new motifs (e.g., R₂²(8) rings), analyzed via Mercury CSD software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.